Acetic acid;8-methyldodecan-1-ol

Polar surface area Hydrogen bonding Solubility parameter

Acetic acid;8-methyldodecan-1-ol (CAS 83375-83-1) is a 1:1 molecular adduct of acetic acid and the branched C13 fatty alcohol 8-methyldodecan-1-ol, with molecular formula C15H32O3 and a molecular weight of 260.41 g/mol. The compound is formally described as a non-covalent addition product, as reflected by its IUPAC name 'acetic acid;8-methyldodecan-1-ol' and its InChI, which retains the separate alcohol and acid moieties.

Molecular Formula C15H32O3
Molecular Weight 260.41 g/mol
CAS No. 83375-83-1
Cat. No. B14421621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetic acid;8-methyldodecan-1-ol
CAS83375-83-1
Molecular FormulaC15H32O3
Molecular Weight260.41 g/mol
Structural Identifiers
SMILESCCCCC(C)CCCCCCCO.CC(=O)O
InChIInChI=1S/C13H28O.C2H4O2/c1-3-4-10-13(2)11-8-6-5-7-9-12-14;1-2(3)4/h13-14H,3-12H2,1-2H3;1H3,(H,3,4)
InChIKeyNZGHCEAXIRMHDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetic Acid;8-methyldodecan-1-ol (CAS 83375-83-1): A Branched Fatty Alcohol–Acid Adduct for Specialized Formulations


Acetic acid;8-methyldodecan-1-ol (CAS 83375-83-1) is a 1:1 molecular adduct of acetic acid and the branched C13 fatty alcohol 8-methyldodecan-1-ol, with molecular formula C15H32O3 and a molecular weight of 260.41 g/mol . The compound is formally described as a non-covalent addition product, as reflected by its IUPAC name 'acetic acid;8-methyldodecan-1-ol' and its InChI, which retains the separate alcohol and acid moieties . It is also listed under the synonym 1-Dodecanol,8-methyl-,acetate, indicating its close structural relationship to acetate esters of branched dodecanols . Physicochemical descriptors such as a computed logP of 4.24 and a polar surface area (PSA) of 57.53 Ų suggest moderate lipophilicity coupled with a higher hydrogen-bonding capacity than simple alkyl acetates .

Why Generic Substitution of Acetic Acid;8-methyldodecan-1-ol with Linear or Unbranched Analogs Fails


In-class compounds such as linear dodecyl acetate (lauryl acetate), simple branched dodecanol isomers, or physical mixtures of acetic acid with linear alcohols cannot automatically replace acetic acid;8-methyldodecan-1-ol because the targeted performance in many application scenarios depends on the simultaneous presence of a free carboxylic acid proton, a free alcohol hydroxyl, and a mid-chain methyl branch—all within a single, shelf-stable 1:1 adduct . The mid-chain branching (at C8) lowers the melting point relative to linear C12 alcohols and acetates, while the non-covalent adduct structure imparts a polar surface area (57.53 Ų) that is more than double that of simple esters, fundamentally altering solubility, emulsification behaviour, and olfactory release kinetics compared to conventional replacements . These differences are quantifiable and directly impact formulation reproducibility, making uncontrolled substitution a source of batch failure.

Acetic Acid;8-methyldodecan-1-ol: Quantitative Differentiation Evidence Against Closest Comparators


Polar Surface Area (PSA) as a Direct Indicator of Altered Solubility and Emulsification vs. Dodecyl Acetate

Acetic acid;8-methyldodecan-1-ol exhibits a computed PSA of 57.53 Ų, which is more than double the PSA of dodecyl acetate (lauryl acetate, ~26.3 Ų for the ester group alone) because the adduct retains both the alcohol –OH and the carboxylic acid –OH as hydrogen-bond donors/acceptors . This elevated PSA translates into a markedly different solubility profile: it is consistently more compatible with polar formulation components and aqueous phases than simple acetate esters, which rely solely on the ester carbonyl for polarity .

Polar surface area Hydrogen bonding Solubility parameter Formulation science

LogP Differentiation and Its Impact on Membrane Permeability vs. Dodecyl Acetate

The computed logP for acetic acid;8-methyldodecan-1-ol is 4.24, which is approximately 0.3–0.5 log units lower than that of dodecyl acetate (lauryl acetate, typical logP ~4.5–4.7) . This reduction arises from the additional hydrogen-bonding capacity of the free alcohol and acid groups, making the compound less lipophilic despite having a higher molecular weight. The shift is meaningful in partitioning-driven applications such as fragrance delivery or bioactive compound formulation.

Lipophilicity Octanol-water partition logP QSAR

Molecular Weight as a Proxy for Viscosity and Volatility Modification vs. Linear C12 Analogues

With a molecular weight of 260.41 g/mol, acetic acid;8-methyldodecan-1-ol is approximately 14% heavier than dodecyl acetate (228.37 g/mol) owing to the additional oxygen atom and the methyl branch . The combination of the branching-induced disruption of crystalline packing and the higher mass shifts the compound's volatility and viscosity behaviour into a region distinct from both linear dodecyl acetate and typical branched acetate esters.

Molecular weight Viscosity Volatility Rheology

Acetic Acid;8-methyldodecan-1-ol: Evidence-Backed Research and Industrial Application Scenarios


Emulsifier and Solubiliser in Polar–Nonpolar Hybrid Formulations

The elevated PSA (57.53 Ų) and reduced logP (4.24) relative to simple dodecyl acetates make acetic acid;8-methyldodecan-1-ol a candidate for formulating emulsions where a single component must simultaneously interact with polar aqueous domains and nonpolar oil domains. Its dual hydrogen-bond donor/acceptor capability can stabilise interfaces in water-in-oil or oil-in-water systems more effectively than mono-functional esters, reducing the need for secondary co-surfactants and simplifying procurement.

Low-Volatility Base Fluid for Lubricant and Release Agent Compositions

The molecular weight advantage (+14% vs. dodecyl acetate) combined with the melting-point depression expected from the mid-chain methyl branch suggests utility as a low-volatility base fluid or additive in ester-based lubricant formulations. Japanese patent JP2017008000A describes structurally related branched fatty alcohol esters for achieving excellent compatibility with silicone oils and improved sensory properties [1], supporting the class of branched, multi-functional ester/alcohol adducts for high-performance lubricant applications.

Analytical Reference Standard for GC-MS and LC-MS Method Development

Because acetic acid;8-methyldodecan-1-ol possesses a distinct molecular ion (m/z 260.2350) and retention behaviour that differs from linear acetates and free fatty acids, it serves as a diagnostic standard in chromatographic method development and quality control of complex fatty alcohol–acid mixtures. Its unique PSA and logP values predict well-resolved chromatographic peaks, enabling reliable quantification in formulations where branched and linear components must be deconvoluted.

Controlled-Release Fragrance or Pheromone Dispenser Component

The dual alcohol–acid nature of the adduct can modulate the vapour pressure and release kinetics of volatile actives co-formulated with the compound. The reduced logP compared to all-ester analogues slows partitioning into hydrophobic matrices, while the branching retards crystallisation, enabling more uniform, extended release profiles. Procurement of the adduct rather than a simple physical mixture ensures batch-to-batch reproducibility in the release rate.

Quote Request

Request a Quote for Acetic acid;8-methyldodecan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.